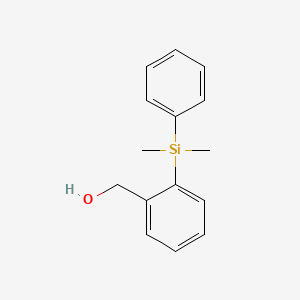

2-(Dimethylphenylsilyl)benzyl alcohol

Descripción general

Descripción

2-(Dimethylphenylsilyl)benzyl alcohol is an organic chemical compound with the molecular formula C15H18OSi and a molecular weight of 242.39 g/mol. It is a white to pale yellow crystalline solid . This compound is notable for its applications in various fields of research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Dimethylphenylsilyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylphenylchlorosilane in the presence of a base . The reaction typically proceeds under mild conditions, and the product can be purified through standard crystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as distillation or recrystallization to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylphenylsilyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Various alcohol derivatives.

Substitution: Different substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Silylation Reactions

2-(Dimethylphenylsilyl)benzyl alcohol is frequently utilized in silylation reactions due to the presence of the silyl group. This property allows for the protection of hydroxyl groups during synthesis, facilitating the formation of more complex molecules. Silylated intermediates can be crucial in multi-step organic syntheses.

2. Catalysis

The compound can act as a catalyst or co-catalyst in various chemical reactions, including:

- Cross-coupling reactions : It can enhance the efficiency of reactions such as Suzuki and Heck coupling by stabilizing intermediates.

- Hydrosilylation : The silyl group can participate in hydrosilylation reactions, forming new silicon-carbon bonds that are valuable in creating silicone polymers.

Applications in Materials Science

1. Polymer Chemistry

This compound has potential applications in polymer chemistry:

- Silicone-based materials : Its incorporation into silicone matrices can improve thermal stability and mechanical properties.

- Coatings and adhesives : The compound's silyl functionality enhances adhesion properties when used in coatings, providing better durability and resistance to environmental factors.

2. Nanomaterials

Research indicates that this compound can be used as a precursor for synthesizing silicon-containing nanomaterials. These materials exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics.

Pharmaceutical Applications

1. Drug Development

The unique structure of this compound allows it to serve as a scaffold for drug development:

- Anticancer agents : Modifications of this compound have shown promise in developing novel anticancer drugs through structure-activity relationship (SAR) studies.

- Antimicrobial agents : Its derivatives have been explored for antimicrobial activity, providing potential leads for new antibiotics.

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. It can improve the solubility and bioavailability of poorly soluble drugs, thus facilitating their therapeutic efficacy.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing a series of novel anticancer agents. The modified compounds exhibited significant cytotoxic activity against various cancer cell lines, showcasing the potential of this compound in drug discovery.

Case Study 2: Development of Silicone-Based Coatings

In another study, researchers incorporated this compound into silicone-based coatings. The resulting materials displayed enhanced weather resistance and mechanical strength compared to traditional coatings, indicating its utility in industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(Dimethylphenylsilyl)benzyl alcohol involves its interaction with various molecular targets. For instance, in oxidation reactions, the silyl group can be converted to a hydroxy group through the Fleming-Tamao oxidation . This reaction involves the formation of a pentavalent intermediate, which is stabilized through hydrogen bonding and leads to the desired alcohol product .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl alcohol: A simpler alcohol with a similar structure but without the silyl group.

Dimethylphenylsilanol: Contains a silyl group but lacks the benzyl alcohol moiety.

Phenyltrimethylsilane: Another silyl compound with different substituents.

Uniqueness

2-(Dimethylphenylsilyl)benzyl alcohol is unique due to the presence of both a silyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Actividad Biológica

2-(Dimethylphenylsilyl)benzyl alcohol, a compound with the CAS number 853955-69-8, belongs to a class of organosilicon compounds. Its unique structure, featuring a dimethylphenylsilyl group attached to a benzyl alcohol moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and relevant literature.

The compound has the following chemical properties:

- Molecular Formula : CHOSi

- Molecular Weight : 218.37 g/mol

The biological activity of this compound is hypothesized to involve interactions with cellular targets, potentially influencing enzyme activity and cellular signaling pathways. The presence of the silyl group may enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites in proteins.

Cytotoxicity and Anticancer Activity

Benzyl alcohol derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, studies have shown that benzyl alcohol can induce apoptosis in certain cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Similar effects may be expected from this compound due to its structural characteristics.

Case Studies and Research Findings

-

Acute Intoxication Case :

A case study highlighted the acute effects of benzyl alcohol intoxication, where exposure led to severe metabolic acidosis and respiratory distress . While this case does not directly involve this compound, it underscores the importance of understanding the biological implications of benzyl alcohol derivatives. -

Toxicological Studies :

Toxicological assessments have shown that high doses of benzyl alcohol can lead to significant health issues in animal models, including liver damage and central nervous system effects . These findings raise concerns about the safety profile of related compounds like this compound.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Benzyl Alcohol | Antimicrobial, cytotoxic | Commonly studied; known for toxicity |

| 2-Hydroxybenzaldehyde | Antimicrobial | Similar structure; potential for similar activity |

| Dimethylphenylsilanol | Limited studies | Related silyl compound; less explored |

Propiedades

IUPAC Name |

[2-[dimethyl(phenyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGNBYRNRXTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475298 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853955-69-8 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.